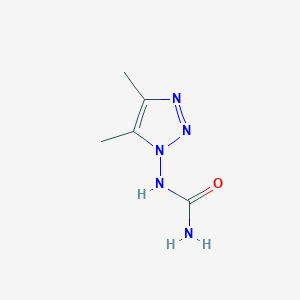![molecular formula C13H18O2 B14604086 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 59793-83-8](/img/structure/B14604086.png)
1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one typically involves a multi-step process. One common method includes the reaction of ethylene glycol phenyl ether acetate with isobutyryl chloride under the catalysis of a Lewis acid at temperatures ranging from -5°C to 5°C . This is followed by a bromination reaction under the catalysis of dimethylformamide or iodine, and finally, catalytic hydrolysis using a phase-transfer catalyst at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propanone
- 1-(2-Ethylphenyl)-3-(4-(2-Hydroxyethyl)phenyl)urea
- 1-(4-(2-Hydroxyethyl)phenyl)-3-(2,5-Xylyl)urea
Uniqueness
1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
59793-83-8 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-[4-(1-hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-5-7-11(8-6-10)12(15)13(2,3)4/h5-9,14H,1-4H3 |
InChI-Schlüssel |
RUZRVPYLFYXLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)


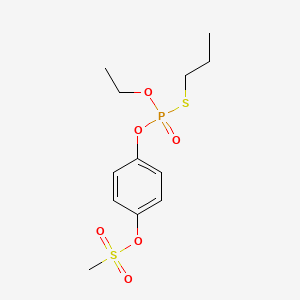

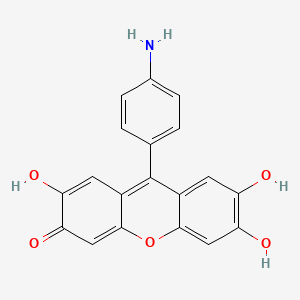
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)
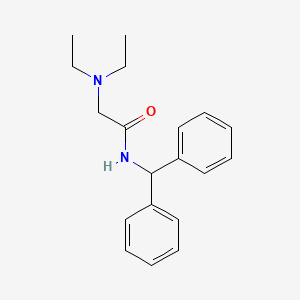
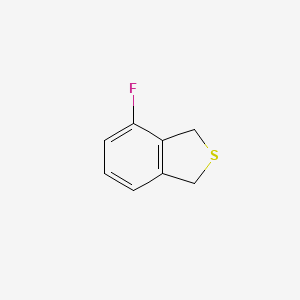
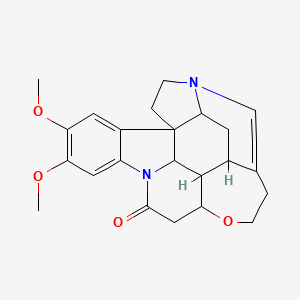
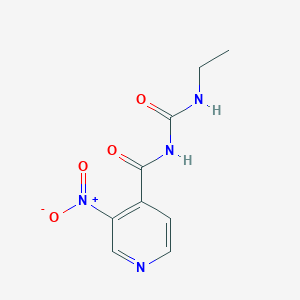
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
